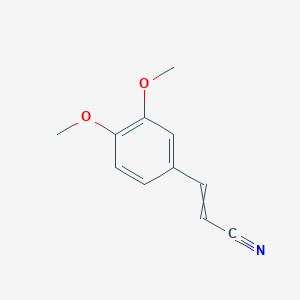

3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Descripción

BenchChem offers high-quality 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H11NO2 |

|---|---|

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

3-(3,4-dimethoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C11H11NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,1-2H3 |

Clave InChI |

WGPTVEZJYRFEGT-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC#N)OC |

Origen del producto |

United States |

A Comprehensive Technical Guide to the Safe Handling of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety protocols and handling guidelines for 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile. As a substituted α,β-unsaturated nitrile, this compound serves as a valuable synthetic intermediate but also presents specific chemical hazards that necessitate rigorous safety measures.[1] This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and informed practice in the laboratory.

Compound Identification and Physicochemical Properties

3-(3,4-Dimethoxyphenyl)prop-2-enenitrile is an organic compound featuring a prop-2-enenitrile backbone substituted with a dimethoxyphenyl group.[1] Its structure contributes to both its utility in synthesis and its toxicological profile.

| Property | Data | Source(s) |

| Chemical Name | 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile | N/A |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | ~189.21 g/mol | [1] |

| Appearance | Typically a crystalline solid or powder. | [1][2][3] |

| Melting Point | Data for the specific compound is not readily available; however, related structures like (3,4-Dimethoxyphenyl)acetonitrile have a melting point of 54-57 °C, and (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal melts at 80-82 °C. | [3][4] |

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related cinnamonitrile and dimethoxyphenyl nitrile derivatives provide a strong basis for hazard assessment. The primary hazards are associated with its irritant nature and, critically, its classification as a nitrile.[2]

| GHS Classification | |

| Pictogram | GHS07: Exclamation Mark |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P405, P501.[5] |

Toxicological Profile: The Nitrile Threat

The most significant toxicological concern for organic nitriles is their potential to be metabolized in vivo to release cyanide.[2] This is the causal mechanism behind the "Harmful if swallowed" classification and represents a severe health risk.

-

Mechanism of Toxicity : If ingested or absorbed, the nitrile group (-C≡N) can be enzymatically hydrolyzed, liberating free cyanide ions (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. By inhibiting this enzyme, cyanide effectively halts cellular respiration, leading to cytotoxic hypoxia.[2] Symptoms of cyanide poisoning can include headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death.[2]

-

Routes of Exposure :

-

Ingestion : The most direct route for significant toxic effects due to potential cyanide release.[2]

-

Inhalation : Inhalation of the dust can cause respiratory tract irritation. Systemic absorption through the lungs is also possible.

-

Skin Contact : Causes skin irritation. Prolonged contact may lead to absorption, although this is a less efficient route than ingestion.

-

Eye Contact : Causes serious eye irritation and potential damage.

-

Safe Handling and Storage Protocols

A proactive approach grounded in robust engineering controls and meticulous work practices is essential for handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile powder is a certified chemical fume hood.[6] The fume hood contains airborne particulates, preventing inhalation and minimizing exposure to the operator and the general laboratory environment.[7] All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood.

Standard Handling Workflow

The following protocol outlines the essential steps for safely handling the solid compound.

Caption: Emergency response workflow for a small laboratory spill.

Disposal Considerations

Chemical waste containing 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile must be treated as hazardous waste.

-

Collect all waste material (including contaminated consumables like gloves and weigh boats) in a clearly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless directed by EHS.

-

Arrange for pickup and disposal through your institution's certified hazardous waste management program. [8]

References

- EvitaChem. (n.d.). 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile.

- Harwick Standard. (2007, April 9). NITRIFLEX MATERIAL SAFETY DATA SHEET NITRILE POWDER RUBBER.

- CDC Stacks. (n.d.). NITRILES.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Echemi. (n.d.). 3-(3,4-dimethoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (3,4-Dimethoxyphenyl)acetonitrile.

- PMC. (n.d.). trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile.

- gsrs. (n.d.). 3-(3,4-DIMETHOXYPHENYL)-2-(4-NITROPHENYL)PROP-2-ENENITRILE.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET.

- Safety Data Sheet(SDS). (2022, December 26).

- Nitriflex. (2023, January 31). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal.

- Cole-Parmer. (2004, September 14). Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Cinnamonitrile.

- ChemicalBook. (2026, March 13). (3,4-Dimethoxyphenyl)acetonitrile.

- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

- NextSDS. (n.d.). 2-(3,4-dimethoxyphenyl)propanenitrile — Chemical Substance Information.

- ResearchGate. (n.d.). (PDF) trans -3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile.

- ChemicalBook. (n.d.). Cinnamonitrile - Safety Data Sheet.

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).

- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

- Amanote Research. (2010, June 23). Trans-3-(3,4-Dimethoxyphenyl)-2-(4-Nitrophenyl)prop-2-Enenitrile.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 4. (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal | 58045-88-8 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. orgsyn.org [orgsyn.org]

In Vitro Toxicity Profile of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile. In the absence of direct toxicological data for this specific molecule, this document synthesizes information on structurally related compounds to construct a predictive toxicity profile. We identify potential areas of concern, including cytotoxicity, genotoxicity, and cardiotoxicity, based on the chemical's structural motifs: an α,β-unsaturated nitrile and a dimethoxyphenyl group. This guide details the experimental methodologies and rationale for a tiered in vitro testing strategy designed to rigorously assess these potential liabilities. The protocols provided herein are established, validated methods that form the cornerstone of modern safety pharmacology and toxicology.

Introduction and Physicochemical Properties

3-(3,4-Dimethoxyphenyl)prop-2-enenitrile is an organic compound featuring a prop-2-enenitrile backbone substituted with a 3,4-dimethoxyphenyl group. While specific data on this compound is sparse, its structural alerts warrant a thorough toxicological investigation. The α,β-unsaturated nitrile moiety is a Michael acceptor, suggesting potential reactivity with biological nucleophiles like glutathione, which could lead to cellular stress. The dimethoxyphenyl moiety is present in many biologically active compounds, and its metabolic fate can influence toxicity.

Table 1: Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | - |

| Molecular Weight | 189.21 g/mol | - |

| Appearance | Predicted to be a crystalline solid | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol | - |

| Structure |

| - |

Predictive Toxicity Profile Based on Structural Analogs

The α,β-Unsaturated Nitrile Moiety: A Flag for Potential Genotoxicity

The presence of an α,β-unsaturated system in conjunction with a nitrile group is a structural alert for potential genotoxicity. Cinnamaldehyde, a structurally related α,β-unsaturated aldehyde, has shown evidence of inducing chromosomal aberrations and mutations in in vitro mammalian cell tests[1]. While the nitrile group may modulate this reactivity compared to an aldehyde, the potential for DNA adduct formation remains a key concern[1]. Unsaturated nitriles have been shown to be embryotoxic in vitro, an effect that can be enhanced by metabolic activation[2].

The Dimethoxyphenyl Moiety: Metabolic Activation and Cytotoxicity

The 3,4-dimethoxyphenyl group is found in numerous compounds, and its metabolism can lead to the formation of reactive intermediates. For instance, veratraldehyde, which also contains a dimethoxyphenyl group, has been evaluated for genotoxicity, with some studies indicating a need for metabolic activation to observe effects[3][4]. Derivatives of veratraldehyde have also demonstrated cytotoxicity against various cancer cell lines[5]. Furthermore, cinnamaldehyde-chalcone derivatives have exhibited significant cytotoxicity against several cancer cell lines[6].

Recommended In Vitro Toxicity Testing Strategy

A tiered approach is recommended to systematically evaluate the safety profile of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile. This strategy begins with broad cytotoxicity screening, followed by more specific assays for genotoxicity, cardiotoxicity, and hepatotoxicity, as well as mechanistic assays for oxidative stress.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Genotoxicity Assessment

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations[7][8][9][10][11].

Protocol:

-

Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.

-

Metabolic Activation: Prepare an S9 fraction from the liver of Aroclor 1254-induced rats.

-

Plate Incorporation: To 2 mL of top agar at 45°C, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer.

-

Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division[12][13][14][15][16].

Protocol:

-

Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, TK6) and treat with various concentrations of the test compound, with and without S9 metabolic activation, for a short (3-6 hours) and long (24 hours) exposure period.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Cytotoxicity Assessment: Determine the replication index to assess cytotoxicity.

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells[17][18][19][20][21].

Protocol:

-

Cell Treatment and Embedding: Treat cells with the test compound, then embed them in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head".

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias[22][23][24][25][26][27][28].

Protocol:

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.

-

Compound Application: Apply a range of concentrations of the test compound and measure the inhibition of the hERG current.

-

Data Analysis: Construct a concentration-response curve and calculate the IC₅₀ value.

Hepatotoxicity Assessment

In vitro models using human liver cells are crucial for predicting drug-induced liver injury (DILI)[29][30][31][32][33].

Protocol:

-

Cell Models: Use primary human hepatocytes or HepaRG cells, cultured in 2D or 3D spheroid models.

-

Compound Treatment: Expose the liver cell models to a range of concentrations of the test compound for various durations.

-

Endpoint Analysis:

-

Cytotoxicity: Measure cell viability using assays like MTT or high-content imaging.

-

Liver Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.

-

Mitochondrial Toxicity: Assess mitochondrial function using assays like the JC-1 assay for mitochondrial membrane potential.

-

Reactive Metabolite Formation: Use trapping agents to detect the formation of reactive metabolites.

-

Oxidative Stress Assessment: ROS Assay

The generation of reactive oxygen species (ROS) is a common mechanism of toxicity[34][35][36][37][38].

Protocol:

-

Cell Culture and Staining: Culture a suitable cell line and load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Compound Treatment: Treat the cells with the test compound. Include a positive control like hydrogen peroxide.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Data Interpretation and Conclusion

The collective data from this tiered in vitro testing strategy will provide a robust initial assessment of the toxicological profile of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile. A positive finding in any of the genotoxicity assays would be a significant concern. Potent inhibition of the hERG channel would indicate a risk of cardiotoxicity. Evidence of significant cytotoxicity, particularly in liver cell models, would warrant further investigation into the mechanism of toxicity. The results of these assays will be critical for guiding further development and making informed decisions about the safety of this compound.

References

-

ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]

-

Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. (2025, August 27). PMC. Retrieved from [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. Retrieved from [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Retrieved from [Link]

-

The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (n.d.). Retrieved from [Link]

-

Comparison of in vitro models for drug-induced liver injury assessment. (2024, June 5). Retrieved from [Link]

-

Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. (2024, May 9). Preprints.org. Retrieved from [Link]

-

ENNDS Inhalation tox of cinnamaldehyde. (n.d.). Committee on Toxicity. Retrieved from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Ames Mutagenicity Test. (n.d.). Nelson Labs. Retrieved from [Link]

-

Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (n.d.). PMC. Retrieved from [Link]

-

Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. (2023, March 30). MDPI. Retrieved from [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Retrieved from [Link]

-

In Vitro Cardiotoxicity. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022, August 29). PMC. Retrieved from [Link]

-

Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022, August 28). Frontiers. Retrieved from [Link]

-

Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8). Retrieved from [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). Retrieved from [Link]

-

3.5. Genotoxicity Testing (Comet Assay). (n.d.). Bio-protocol. Retrieved from [Link]

-

Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). PMC. Retrieved from [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. Retrieved from [Link]

-

hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

-

Cardiotoxicity, Cardiac Toxicity. (n.d.). Molecular Devices. Retrieved from [Link]

-

Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link]

-

High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. (2024, January 19). PMC. Retrieved from [Link]

-

Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

-

Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. (n.d.). Metrion Biosciences. Retrieved from [Link]

-

In Vitro Cardiotoxicity Screening Approaches. (2025, April 21). National Toxicology Program - NIH. Retrieved from [Link]

-

The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023, April 27). 21st Century Pathology. Retrieved from [Link]

-

Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices. Retrieved from [Link]

-

Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent. Retrieved from [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. Retrieved from [Link]

-

Test Guideline No. 487 In Vitro Mammalian Cell Micronucleus Test. (2023, July 4). Retrieved from [Link]

-

Drug Induced Liver Injury - 3D Cell Culture Assays. (2021, May 28). Visikol. Retrieved from [Link]

-

An Automated Method to Perform The In Vitro Micronucleus Assay. (2022, September 2). Retrieved from [Link]

-

Intracellular ROS Assay. (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]

-

In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

veratraldehyde, 120-14-9. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Alpha,beta-unsaturated carbonyl compounds: induction of oxidative DNA damage in mammalian cells. (2025, August 9). ResearchGate. Retrieved from [Link]

-

The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from rutabaga in human and bovine liver cells. (2018, September 17). bioRxiv. Retrieved from [Link]

-

ToxTracker response for veratraldehyde in the absence (a) and presence... (n.d.). ResearchGate. Retrieved from [Link]

-

A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (2009, February 15). PubMed. Retrieved from [Link]

Sources

- 1. cot.food.gov.uk [cot.food.gov.uk]

- 2. merckmillipore.com [merckmillipore.com]

- 3. veratraldehyde, 120-14-9 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. archive.epa.gov [archive.epa.gov]

- 11. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. criver.com [criver.com]

- 14. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pasteur-lille.fr [pasteur-lille.fr]

- 16. youtube.com [youtube.com]

- 17. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 21stcenturypathology.com [21stcenturypathology.com]

- 21. agilent.com [agilent.com]

- 22. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 25. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]

- 26. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]

- 27. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

- 28. fda.gov [fda.gov]

- 29. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 30. preprints.org [preprints.org]

- 31. emulatebio.com [emulatebio.com]

- 32. Drug Induced Liver Injury - 3D Cell Culture Assays [visikol.com]

- 33. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 34. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 35. assaygenie.com [assaygenie.com]

- 36. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 37. documents.thermofisher.com [documents.thermofisher.com]

- 38. Intracellular ROS Assay [cellbiolabs.com]

Electronic and structural properties of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

An in-depth analysis of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile (CAS: 6443-72-7) requires a multidisciplinary approach, bridging quantum chemistry with practical synthetic application. As a highly functionalized α,β -unsaturated nitrile, this compound serves as a critical advanced intermediate in the pharmaceutical industry—most notably in the synthesis of Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.

This technical guide deconstructs the structural and electronic properties of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile, providing drug development professionals and synthetic chemists with the mechanistic insights required to optimize its reactivity, stability, and downstream processing.

Structural Characteristics & Conformational Analysis

The molecular architecture of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile (often referred to as 3,4-dimethoxycinnamonitrile) is defined by an extended π -conjugated framework. This conjugation spans the electron-rich dimethoxyphenyl ring, the vinylic double bond, and the electron-withdrawing cyano group.

Stereoisomerism and Thermodynamic Stability The compound exists in two geometric isomeric forms: E and Z. In industrial synthesis, the E-isomer is exclusively targeted and thermodynamically favored. The causality here is strictly steric: the E-configuration minimizes the severe steric repulsion between the bulky 3,4-dimethoxyphenyl ring and the linear cyano group, allowing the molecule to adopt a nearly planar conformation. This planarity is not merely a structural artifact; it is a prerequisite for maximizing p -orbital overlap across the conjugated system, thereby lowering the overall ground-state energy of the molecule.

Quantitative Structural Parameters Based on Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311G(d,p) basis sets) typical for cinnamonitrile derivatives [1], the structural metrics highlight the extent of electron delocalization.

Table 1: Key Quantitative Structural Parameters

| Parameter | Bond/Angle | Value (Approx.) | Causality / Chemical Significance |

|---|---|---|---|

| Bond Length | C≡N | 1.15 Å | Exhibits strong triple bond character; highly polarized, acting as a strong electron-withdrawing terminus. |

| Bond Length | C=C (Alkene) | 1.35 Å | Slightly elongated compared to an isolated alkene (1.33 Å) due to extended π -conjugation and resonance. | | Bond Length | C-Ar | 1.45 Å | Significantly shorter than a standard C-C single bond (1.54 Å), confirming strong resonance between the ring and the alkene. | | Dihedral Angle | Ar-C=C-CN | ~180° (E-isomer) | The planar geometry minimizes steric strain and acts as a thermodynamic sink during crystallization. |

Electronic Properties & Quantum Chemical Insights

Understanding the electronic topology of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile is essential for predicting its behavior as a dipolarophile and a Michael acceptor in complex synthetic routes.

Frontier Molecular Orbitals (HOMO-LUMO) The reactivity of the molecule is governed by its Frontier Molecular Orbitals. The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the 3,4-dimethoxyphenyl ring, driven by the electron-donating resonance (+R) effect of the methoxy oxygen lone pairs. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the prop-2-enenitrile moiety, dictated by the strong electron-withdrawing inductive (-I) and resonance (-R) effects of the cyano group.

Caption: Electronic reactivity map showing HOMO/LUMO localization and corresponding chemical susceptibility.

Molecular Electrostatic Potential (MEP) The MEP maps the charge distribution across the molecule. The cyano nitrogen and the methoxy oxygens represent the global minima (red regions, high electron density), making them primary sites for hydrogen bonding or electrophilic coordination. The β -carbon of the alkene represents the global maximum (blue region, electron-deficient), explaining its high susceptibility to nucleophilic attack (Michael addition) or reduction via hydride transfer.

Table 2: Electronic Properties (Theoretical DFT Data)

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.85 eV | Indicates moderate electron-donating capacity of the aromatic system. |

| LUMO Energy | -2.05 eV | Low-lying LUMO facilitates rapid nucleophilic attack at the β -carbon. | | Energy Gap ( Δ E) | 3.80 eV | A relatively small gap characterizes the molecule as chemically soft and highly reactive. | | Dipole Moment ( μ ) | ~4.5 Debye | High polarity driven by the cyano group, dictating high solubility in polar aprotic solvents (e.g., DMF, DMSO). |

Application in Drug Development: The Ivabradine Pathway

In the pharmaceutical development of Ivabradine, 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile acts as the foundational building block for the benzazepine core [2]. The electronic properties discussed above are directly exploited in the downstream processing:

-

Catalytic Hydrogenation: The highly polarized C=C and C≡N bonds are simultaneously reduced using Raney Nickel or Palladium on Carbon under hydrogen pressure to yield 3-(3,4-dimethoxyphenyl)propan-1-amine. The low LUMO energy ensures that the alkene is reduced rapidly before side-reactions can occur.

-

N-Alkylation: The resulting primary amine is subsequently alkylated to construct the final active pharmaceutical ingredient (API).

Caption: Workflow for the synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile and conversion to Ivabradine.

Experimental Protocols: Synthesis and Validation

To synthesize the E-isomer with high stereoselectivity and chemical purity, a Knoevenagel-Doebner condensation is employed [3]. The following protocol is designed as a self-validating system , integrating real-time spectroscopic checkpoints to prevent the propagation of un-decarboxylated intermediates.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Initiation

-

Charge a dry, 500 mL round-bottom flask with 3,4-dimethoxybenzaldehyde (1.0 eq) and cyanoacetic acid (1.2 eq).

-

Causality: A 20% molar excess of cyanoacetic acid compensates for potential thermal degradation and ensures the complete consumption of the valuable aldehyde.

-

Add a solvent mixture of toluene and pyridine (3:1 v/v), followed by a catalytic amount of piperidine (0.1 eq).

-

Causality: Toluene acts as an azeotropic agent for the physical removal of water. Pyridine serves a dual purpose: it acts as a solvent and a weak base to facilitate the critical decarboxylation step following the initial aldol addition. Piperidine acts as the primary nucleophilic catalyst to accelerate the formation of the iminium intermediate.

Step 2: Reflux & Azeotropic Dehydration

-

Equip the flask with a Dean-Stark apparatus and heat the mixture to reflux (~110°C).

-

Validation Checkpoint 1: Monitor the collection of water in the Dean-Stark trap. The reaction is structurally progressing only when the theoretical volume of water is collected, indicating the formation of the intermediate cyano-acid.

Step 3: Decarboxylation & In-Process Control

-

Continue refluxing for an additional 4-6 hours to drive the thermal extrusion of CO₂.

-

Validation Checkpoint 2 (Critical): Pull a 0.5 mL aliquot, evaporate the solvent, and perform an attenuated total reflectance (ATR) IR scan. The protocol mandates a binary condition for completion: the complete disappearance of the broad carboxylic O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp, distinct C≡N stretch at ~2215 cm⁻¹. Do not quench the reaction until this IR profile is achieved.

Step 4: Quenching & Stereoselective Isolation

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to neutralize and remove pyridine/piperidine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude residue from hot ethanol.

-

Causality: Ethanol is chosen because it selectively dissolves the trace Z-isomer and polar impurities at room temperature. Upon slow cooling, the thermodynamically stable E-isomer forms highly pure, pale yellow crystals, driven by its planar packing efficiency in the crystal lattice.

References

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Provides foundational DFT methodologies and HOMO/LUMO mapping for highly conjugated cinnamonitrile derivatives.[Link]

- Industrial process for the synthesis of ivabradine salts.Google Patents (WO2011138625A1). Details the downstream application of 3,4-dimethoxyphenyl-based intermediates in the synthesis of HCN channel blockers.

- Novel method for synthesising (2e)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, and application to the synthesis of ivabradine.Google Patents (WO2014072640A1).

Application Notes and Protocols: 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile as a Key Intermediate in Organic Synthesis

Introduction: The Strategic Importance of an α,β-Unsaturated Nitrile

In the landscape of modern organic synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and accessibility. 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile, an α,β-unsaturated nitrile, stands out as a pivotal building block, particularly in the realm of pharmaceutical development. Its structure, featuring a conjugated system activated by an electron-withdrawing nitrile group and an electron-rich dimethoxyphenyl ring, offers a rich playground for a variety of chemical transformations.

This guide provides an in-depth exploration of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile, moving beyond simple procedural outlines to explain the underlying chemical principles. We will detail its synthesis via the classic Knoevenagel condensation, explore its critical role as a precursor in the synthesis of the cardiovascular drug Ivabradine[1][2][3], and discuss its broader synthetic potential. The protocols herein are designed for reproducibility and are grounded in established chemical literature to ensure both reliability and safety.

Physicochemical Properties & Spectroscopic Profile

The compound typically presents as a crystalline solid.[1] Its identity and purity are confirmed through a combination of physical and spectroscopic methods. While experimental data can vary slightly based on solvent and instrumentation, the expected characteristics are summarized below.

| Property | Data |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol [1] |

| Appearance | Crystalline Solid[1] |

| Melting Point | 92-99 °C[3] |

| Key IR Absorptions (ṽ, cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch, aromatic), ~1260 & ~1020 (C-O stretch, ether) |

| ¹H NMR (Expected) | δ ~7.5-6.8 (m, Ar-H, vinyl H), δ ~5.8 (d, vinyl H), δ ~3.9 (s, 2 x -OCH₃) |

| ¹³C NMR (Expected) | δ ~150-148 (Ar C-O), δ ~145 (vinyl C), δ ~125-110 (Ar C-H), δ ~118 (C≡N), δ ~95 (vinyl C), δ ~56 (-OCH₃) |

Core Synthesis: The Knoevenagel Condensation

The most direct and widely employed method for synthesizing 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile is the Knoevenagel condensation.[1][4][5] This reaction involves the base-catalyzed condensation of an aldehyde (3,4-dimethoxybenzaldehyde) with a compound containing an active methylene group (acetonitrile).

Causality of Experimental Design:

-

Base Catalyst: A base is required to deprotonate acetonitrile, forming a carbanion (nucleophile). The choice of base dictates the reaction rate and conditions. Stronger bases like sodium ethoxide work efficiently, while weaker bases like pyridine or piperidine may require heat.[1][6]

-

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Alcohols like ethanol are common, though higher-boiling solvents like DMF may be used for less reactive substrates.[1][7]

-

Temperature: The reaction often requires heating under reflux to provide sufficient activation energy for the condensation and subsequent dehydration step that forms the α,β-unsaturated product.[7]

Sources

- 1. evitachem.com [evitachem.com]

- 2. FR2997696B1 - NOVEL PROCESS FOR THE SYNTHESIS OF (2E) -3- (3,4-DIMETHOXYPHENYL) PROP-2-ENENITRILE, AND APPLICATION TO THE SYNTHESIS OF IVABRADINE AND ITS SALTS OF ADDITION TO A PHARMACEUTICALLY ACCEPTABLE ACID - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. evitachem.com [evitachem.com]

Application Note: 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile in Medicinal Chemistry & Drug Development

Executive Summary

3-(3,4-Dimethoxyphenyl)prop-2-enenitrile (also known as 3,4-dimethoxycinnamonitrile) is a highly versatile α,β-unsaturated nitrile that serves as a critical building block in modern medicinal chemistry [1]. Featuring an electron-rich aromatic ring conjugated with a reactive acrylonitrile moiety, this compound acts as both a structural pharmacophore and a synthetic intermediate. It is most prominently utilized in the commercial synthesis of the cardiovascular drug Ivabradine [2], the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [4], and emerging sustainable pharmaceutical syntheses derived from lignin biomass [3].

This application note provides drug development professionals with field-proven protocols, mechanistic insights, and self-validating workflows for utilizing this compound in advanced therapeutic synthesis.

Chemical Profile & Mechanistic Significance

The utility of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile stems from its distinct structural domains:

-

The 3,4-Dimethoxyphenyl Group: Acts as a potent electron-donating system. In biological targets (such as HCN channels or kinase active sites), the methoxy oxygen atoms serve as critical hydrogen-bond acceptors, while the aromatic ring engages in π−π stacking with hydrophobic pocket residues.

-

The Prop-2-enenitrile (Acrylonitrile) Moiety: Functions as a highly reactive Michael acceptor and dipolarophile. The electron-withdrawing cyano group polarizes the adjacent double bond, making it susceptible to nucleophilic attack. Furthermore, the nitrile group can be selectively reduced to primary amines or converted into imidates for heterocycle construction.

Application 1: Cardiovascular Therapeutics (Ivabradine Synthesis)

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used to treat heart failure and angina. 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile is the foundational precursor for the left-hand pharmacophore of the Ivabradine molecule [2].

Protocol: Synthesis and Reduction Workflow

Objective: To synthesize the primary amine intermediate required for coupling with the benzazepinone core.

Step 1: Knoevenagel Condensation

-

Procedure: Combine 3,4-dimethoxybenzaldehyde (1.0 eq) and an acetonitrile derivative (1.1 eq) in N,N -dimethylacetamide (DMA). Add a catalytic amount of potassium carbonate ( K2CO3 ) and heat to 120°C for 6 hours.

-

Causality & Expert Insight: A weak base like K2CO3 is chosen over strong bases (e.g., NaH) to prevent the anionic polymerization of the resulting acrylonitrile product. DMA is utilized as the solvent because its high boiling point accommodates the elevated temperatures required to drive the dehydration of the aldol intermediate.

-

Validation Checkpoint: Reaction completion is confirmed via TLC. The product should precipitate upon cooling and addition of water. GC-MS will show a molecular ion peak at m/z 189.

Step 2: Catalytic Hydrogenation

-

Procedure: Dissolve the purified nitrile in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Pressurize the reactor with H2 gas (50 psi) and stir at room temperature for 12 hours.

-

Causality & Expert Insight: Palladium on carbon is selected because it efficiently reduces both the conjugated alkene and the nitrile group in a single step, yielding 3-(3,4-dimethoxyphenyl)propan-1-amine.

-

Validation Checkpoint: FTIR analysis must show the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ and the appearance of broad N−H stretching bands at ~3300–3400 cm⁻¹.

Synthesis workflow of Ivabradine from 3-(3,4-dimethoxyphenyl)prop-2-enenitrile.

Application 2: Oncology (EGFR Tyrosine Kinase Inhibitors)

Styryl benzimidazole derivatives synthesized from 3,4-dimethoxycinnamonitrile exhibit potent anti-proliferative properties by acting as competitive inhibitors at the ATP-binding site of EGF receptor tyrosine kinases [4].

Protocol: Benzimidazole Cyclocondensation via Pinner Reaction

Objective: To convert the nitrile into a reactive imidate, followed by cyclization with a diamine to form the benzimidazole pharmacophore.

Step 1: Pinner Reaction (Imidate Formation)

-

Procedure: Suspend 10 g (52 mmol) of 3-(3,4-dimethoxyphenyl)prop-2-enenitrile in 150 mL of strictly anhydrous methanol. Cool the suspension to 0°C in an ice bath. Saturate the cold mixture with anhydrous hydrogen chloride ( HCl ) gas and refrigerate for 18 hours.

-

Causality & Expert Insight: Strict anhydrous conditions are mandatory; the presence of water will hydrolyze the highly reactive imidate intermediate into an unreactive amide. The 0°C temperature suppresses side reactions. The anhydrous HCl protonates the nitrile carbon, drastically increasing its electrophilicity and driving the nucleophilic attack by methanol to form methyl-(3,4-dimethoxy)-cinnamoimidate hydrochloride.

-

Validation Checkpoint: Isolate the colorless solid precipitate. FTIR will confirm the loss of the C≡N stretch (~2220 cm⁻¹) and the appearance of a strong C=N stretch at ~1650 cm⁻¹.

Step 2: Cyclocondensation

-

Procedure: Mix the imidate hydrochloride (1.0 eq) with 4-nitro-1,2-phenylenediamine (1.0 eq) in methanol. Reflux the solution for 18 hours. Concentrate to dryness and recrystallize from methanol.

-

Causality & Expert Insight: Refluxing provides the necessary activation energy for the primary amine of the diamine to attack the imidate carbon. Subsequent elimination of ammonia ( NH3 ) and methanol drives the thermodynamic closure of the stable, fully conjugated benzimidazole ring system.

Reaction pathway for styryl benzimidazole EGFR inhibitors via Pinner reaction.

Application 3: Sustainable Sourcing via Lignin Valorization

Recent advancements in green chemistry have demonstrated that 3,4-dimethoxycinnamonitrile can be synthesized directly from renewable lignin β -O-4 model compounds [3].

-

Mechanistic Pathway: The protocol utilizes 2,2,6,6-tetramethylpiperidine oxide (TEMPO) and (diacetoxyiodo)benzene (BAIB) in the presence of a strong base.

-

Causality: TEMPO/BAIB selectively oxidizes the Cγ -OH of the lignin segment. This oxidation triggers a retro-aldol condensation, cleaving the Cα–Cβ bond to yield veratraldehyde in situ. A subsequent one-pot aldol condensation with nitriles directly yields the cinnamonitrile derivative, bypassing traditional petrochemical precursors and offering a sustainable route for pharmaceutical synthesis[3].

Quantitative Data Presentation

The following table summarizes the reaction parameters, yields, and therapeutic targets associated with the transformation of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile across the discussed applications.

| Compound / Intermediate | Reaction Type | Key Reagents & Conditions | Typical Yield (%) | Primary Application / Target |

| 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile | Knoevenagel Condensation | 3,4-Dimethoxybenzaldehyde, Acetonitrile, Base, 100-170°C | 75 - 85% | Precursor for Ivabradine [1][2] |

| Methyl-(3,4-dimethoxy)-cinnamoimidate HCl | Pinner Reaction | Nitrile, Anhydrous MeOH, HCl (g), 0°C to 4°C, 18h | ~60% | Intermediate for Kinase Inhibitors [4] |

| 2-Styryl Benzimidazole Derivatives | Cyclocondensation | Imidate HCl, 1,2-Phenylenediamine, MeOH, Reflux, 18h | 23 - 58% | EGFR Tyrosine Kinase Inhibition [4] |

| Cinnamonitriles (from Lignin) | Oxidative Retro-Aldol | Lignin β -O-4 model, TEMPO, BAIB, Strong Base, One-pot | Variable | Sustainable Antimicrobials [3] |

References

- WO2014072640A1 - Novel method for synthesising (2e)-3-(3,4-dimethoxyphenyl)

-

One-Pot Production of Cinnamonitriles from Lignin β-O-4 Segments Induced by Selective Oxidation of the γ-OH Group Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

- US6444694B1 - Styryl benzimidazole derivatives Source: Google Patents URL

Application Notes and Protocols for the Synthesis of Isoquinoline Derivatives from 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of valuable isoquinoline derivatives, specifically those bearing the common 6,7-dimethoxy substitution pattern, utilizing 3-(3,4-dimethoxyphenyl)prop-2-enenitrile as a versatile and strategic starting material. We will move beyond a simple recitation of steps to explore the underlying chemical principles, offering field-proven insights into reaction mechanisms, optimization strategies, and detailed experimental protocols. The methodologies discussed are grounded in established chemical transformations, including reduction, acylation, and intramolecular cyclization, providing a robust framework for accessing this privileged heterocyclic system.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline (benzo[c]pyridine) and its derivatives are of paramount importance in drug discovery.[3] This N-heterocyclic scaffold is prevalent in nature, found in a vast array of plant alkaloids such as papaverine, berberine, and morphine, which exhibit potent pharmacological effects.[4][5] In modern medicinal chemistry, the isoquinoline framework serves as a "privileged structure," meaning it can bind to a variety of biological targets, leading to drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[1][3][4]

The 6,7-dimethoxy substitution pattern on the isoquinoline ring is particularly noteworthy, as it is a key feature in many bioactive molecules, including the vasodilator papaverine.[3] The starting material, 3-(3,4-dimethoxyphenyl)prop-2-enenitrile, also known as 3,4-dimethoxycinnamonitrile, is an ideal precursor for constructing this specific substitution pattern. Its α,β-unsaturated nitrile structure provides multiple reactive sites that can be selectively manipulated to build the isoquinoline core through a logical and efficient synthetic sequence.

This guide will focus on a robust and widely applicable strategy: the transformation of 3-(3,4-dimethoxyphenyl)prop-2-enenitrile into a β-phenylethylamide intermediate, followed by an intramolecular cyclization via the classic Bischler-Napieralski reaction to furnish the target 3,4-dihydroisoquinoline, which can be subsequently aromatized.[6][7][8]

Mechanistic Framework and Synthetic Strategy

The conversion of an α,β-unsaturated nitrile into an isoquinoline system is a multi-step process that hinges on the strategic reduction of the precursor followed by the construction of the second ring. The overall workflow is a prime example of how classical name reactions can be integrated into modern synthetic routes.

Overall Synthetic Workflow

The logical pathway from the starting nitrile to the isoquinoline core involves three key transformations:

-

Exhaustive Reduction: The conjugated double bond and the nitrile functional group of the starting material are reduced to yield the corresponding saturated primary amine, 3-(3,4-dimethoxyphenyl)propan-1-amine.

-

N-Acylation: The resulting amine is acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form a stable β-arylethylamide intermediate. This step is crucial as it introduces the carbon atom that will become C1 of the isoquinoline ring.

-

Intramolecular Cyclization & Aromatization: The β-arylethylamide undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, known as the Bischler-Napieralski reaction, to form a 3,4-dihydroisoquinoline.[6][8][9] This intermediate can then be oxidized (dehydrogenated) to the fully aromatic isoquinoline derivative.

Caption: Overall workflow for isoquinoline synthesis.

Mechanistic Deep Dive: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is the linchpin of this synthetic sequence.[6][7] It is an intramolecular electrophilic aromatic substitution that allows for the cyclization of β-arylethylamides.[6][9]

The mechanism proceeds as follows:

-

Activation of the Amide: A dehydrating Lewis acid, most commonly phosphoryl chloride (POCl₃), activates the carbonyl oxygen of the amide.

-

Formation of an Intermediate: This activation facilitates the formation of a key intermediate. Two main mechanistic pathways are proposed in the literature: one involving a dichlorophosphoryl imine-ester and another proceeding through a highly electrophilic nitrilium ion.[6][7] The nitrilium ion pathway is widely accepted as dominant under many conditions.

-

Electrophilic Attack: The electron-rich dimethoxy-substituted benzene ring acts as a nucleophile, attacking the electrophilic nitrilium ion. The presence of the electron-donating methoxy groups strongly activates the ring towards this substitution, favoring cyclization at the position ortho to the ethyl group.[10]

-

Rearomatization: The resulting cyclic intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline product.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. ijstr.org [ijstr.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

How to improve synthesis yield of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis yield of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile (also known as 3,4-dimethoxycinnamonitrile). This α,β-unsaturated nitrile is a critical precursor for various biologically active molecules, including the antianginal drug ivabradine[1].

Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and quantitative data to resolve common bottlenecks in your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low (<40%) when using a standard Knoevenagel condensation with acetonitrile and amine bases? A: Acetonitrile is a very weak C-H acid (pKa ~25 in water). Standard amine catalysts (like piperidine or diethylamine) are thermodynamically insufficient to deprotonate acetonitrile efficiently. If you force the reaction by switching to strong aqueous bases (e.g., NaOH), the 3,4-dimethoxybenzaldehyde is left vulnerable to competing side reactions, such as the Cannizzaro reaction or undesired aldol condensations, which consume your starting material and crash your yield[2]. Causality-Driven Solution: Shift your strategy to the Horner-Wadsworth-Emmons (HWE) olefination or use a controlled heterogeneous strong-base system (solid KOH) to limit aldehyde degradation.

Q2: How do I control the stereoselectivity to exclusively yield the (E)-isomer? A: The (E)-isomer is the thermodynamically favored product due to minimized steric hindrance between the bulky 3,4-dimethoxyphenyl ring and the cyano group. However, kinetic trapping can result in an E/Z mixture. Causality-Driven Solution: In HWE reactions, avoid lithium-based bases (like LiHMDS), as lithium chelation stabilizes the cyclic oxaphosphetane intermediate, prematurely triggering elimination and increasing Z-isomer formation. Instead, use sodium or potassium bases (NaH, t-BuOK) in polar aprotic solvents (THF) and allow the reaction to reach thermodynamic equilibrium at room temperature.

Q3: I am observing dark brown tar formation during the direct condensation route. How do I prevent this? A: Dark brown tarring indicates the base-catalyzed polymerization of acetonitrile or the degradation of the aldehyde under prolonged thermal stress. Causality-Driven Solution: Strictly monitor the reaction time (do not exceed 5 hours at 80°C) and immediately quench the reaction by acidifying to pH ~5. This neutralizes the base and halts polymerization[2].

Part 2: Self-Validating Experimental Protocols

Protocol A: Horner-Wadsworth-Emmons (HWE) Synthesis (Recommended for >85% Yield)

This method utilizes diethyl cyanomethylphosphonate. The highly acidic alpha-protons of the phosphonate allow for rapid, quantitative deprotonation, protecting the aldehyde from harsh basic conditions.

-

Preparation & Deprotonation: Flame-dry a 250 mL round-bottom flask under argon. Suspend 1.2 eq. of Sodium Hydride (NaH, 60% in mineral oil, pre-washed with hexane) in 50 mL anhydrous THF. Cool to 0°C.

-

Ylide Formation (Self-Validation Step 1): Dropwise add 1.2 eq. of diethyl cyanomethylphosphonate. Validation: You must observe immediate effervescence (H₂ gas evolution). The suspension will transition into a clear, pale-yellow solution over 30 minutes, confirming complete carbanion formation.

-

Nucleophilic Addition: Dissolve 1.0 eq. of 3,4-dimethoxybenzaldehyde in 20 mL anhydrous THF. Add dropwise to the ylide at 0°C.

-

Elimination (Self-Validation Step 2): Allow the mixture to warm to room temperature. Validation: The solution will deepen to a vibrant yellow/orange, visually confirming the formation of the extended conjugated π-system of the product. Stir for 4-6 hours.

-

Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to obtain pure (E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile.

Protocol B: Direct Base-Catalyzed Condensation (Green/Atom-Economical Route)

If phosphonate reagents are unavailable, this optimized direct condensation uses solid-state base control to suppress side reactions[2].

-

Setup: In a 100 mL flask, dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 30 mL of acetonitrile (acting as both solvent and reagent).

-

Heterogeneous Catalysis: Add 15 mmol of finely powdered solid KOH. Causality: Using solid KOH instead of an aqueous solution creates a heterogeneous basic environment. This limits the concentration of dissolved hydroxide ions, drastically reducing the rate of the competing Cannizzaro reaction[2].

-

Thermal Activation: Heat the mixture to 80°C for exactly 5 hours.

-

Quenching (Self-Validation Step): Cool to room temperature and slowly add 1 M HCl until the pH reaches ~5. Validation: The cessation of localized heat generation and the stabilization of the yellow color (preventing it from turning brown) confirms the successful neutralization of the active base.

-

Purification: Extract with dichloromethane, evaporate, and purify via silica gel chromatography.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics of the two primary synthetic routes to help you select the best method for your lab's constraints.

| Synthesis Route | Primary Reagent | Base Catalyst | Temp | Typical Yield | E/Z Selectivity | Primary Failure Mode |

| HWE Olefination | Diethyl cyanomethylphosphonate | NaH or t-BuOK | 0°C to RT | 85 – 92% | > 95:5 | Moisture in THF quenching the ylide |

| Direct Condensation | Acetonitrile (Excess) | Solid KOH | 80°C | 55 – 60% | ~ 80:20 | Aldehyde degradation (Cannizzaro) |

Part 4: Logical Workflows & Reaction Pathways

Logical troubleshooting workflow for resolving low synthesis yields.

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination.

References

- Buy 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile (EVT-8943773)

- Source: acs.

Sources

Troubleshooting low solubility of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile in organic solvents

Technical Support Center: 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Welcome to the technical support guide for 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just solutions, but a foundational understanding of the principles governing solubility to empower your experimental success.

Section 1: Foundational Knowledge - Understanding the Molecule

This section addresses the fundamental properties of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile and the theoretical basis for its solubility behavior.

Q1: What are the key physicochemical properties of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile that influence its solubility?

A1: The solubility of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile is dictated by its unique molecular structure, which possesses a blend of polar and non-polar characteristics.

-

Molecular Structure: The compound has a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1]. It consists of a substituted phenyl ring, a nitrile group (-C≡N), and an alkene linker.

-

Polarity: The two methoxy groups (-OCH₃) and the nitrile group introduce polarity and hydrogen bond accepting capabilities. The phenyl ring and the carbon backbone are non-polar. This duality means the molecule is neither extremely polar nor entirely non-polar, placing it in a moderately polar category. The principle of "like dissolves like" is paramount; solvents with similar moderate polarity will be most effective[2][3][4].

-

Crystalline Solid State: In its solid form, the compound is typically a crystalline solid[1]. The molecules are arranged in a regular, stable crystal lattice. To dissolve the compound, solvent molecules must provide sufficient energy to overcome this strong intermolecular lattice energy. The thermodynamically stable crystalline form (polymorph) is often the least soluble[4].

Q2: I am observing very low solubility in a common organic solvent. What is the underlying chemical reason for this?

A2: Low solubility is a result of an unfavorable energy balance between the solute-solute, solvent-solvent, and solute-solvent interactions.

-

Inadequate Solvation: If the energy gained from the interaction between the solvent molecules and the compound (solute-solvent interactions) is insufficient to overcome the energy holding the compound together in its crystal lattice (solute-solute interactions) and the energy of the solvent molecules interacting with each other (solvent-solvent interactions), dissolution will be poor.

-

Polarity Mismatch: Using a highly non-polar solvent (e.g., hexanes) or a very polar solvent that is a poor match for the compound's specific functional groups can lead to low solubility. For instance, while the compound has polar groups, its bulky aromatic structure may hinder solubility in highly structured polar solvents like water.

-

Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy[4]. You may be working with a particularly stable (and thus less soluble) polymorph.

Section 2: Initial Troubleshooting Workflow

If you are facing immediate solubility issues, follow these initial steps before moving to more advanced techniques.

Q3: My compound is not dissolving upon addition to the solvent. What are the first and simplest troubleshooting steps I should take?

A3: Before altering your solvent system, perform these basic checks, as they often resolve the issue quickly.

-

Verify Compound Purity: Impurities can significantly alter the solubility profile of a compound[5]. Ensure you are using a high-purity batch of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile.

-

Increase Mechanical Agitation: Simple stirring may not be enough. Use an ultrasonic bath (sonication) to break down solute aggregates and increase the surface area available for solvation[5][6]. Vigorous vortexing can also be effective for small volumes.

-

Allow Sufficient Time: Dissolution is not always instantaneous. Ensure you are allowing adequate time for the system to reach equilibrium, which could be several hours with continuous stirring[5].

-

Consider Particle Size: If your compound consists of large crystals, gently grinding it to a fine powder with a mortar and pestle can increase the dissolution rate by increasing the surface-area-to-volume ratio[3][6].

Caption: Initial troubleshooting workflow for solubility issues.

Section 3: Advanced Solubility Enhancement Techniques

If initial troubleshooting fails, a more systematic approach to modifying the solvent environment is necessary.

Q4: How can I systematically choose a more effective solvent for 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile?

A4: A systematic solvent screening based on polarity is the most effective method. Given that the compound is known to be soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)[1], solvents with similar properties are excellent candidates[1].

Table 1: Properties of Common Organic Solvents

| Solvent | Polarity Index | Boiling Point (°C) | Characteristics |

|---|---|---|---|

| Hexane | 0.1 | 69 | Non-polar |

| Toluene | 2.4 | 111 | Non-polar, Aromatic |

| Dichloromethane (DCM) | 3.1 | 40 | Moderately Polar, Halogenated |

| Ethyl Acetate | 4.4 | 77 | Moderately Polar, Ester |

| Acetone | 5.1 | 56 | Polar, Aprotic |

| Ethanol | 5.2 | 78 | Polar, Protic |

| Methanol | 6.6 | 65 | Polar, Protic |

| Acetonitrile | 6.2 | 82 | Polar, Aprotic |

| Dimethylformamide (DMF) | 6.4 | 153 | Polar, Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Highly Polar, Aprotic |

-

Preparation: Dispense a small, pre-weighed amount (e.g., 1-2 mg) of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile into several small vials.

-

Testing: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from Table 1.

-

Observation: Vigorously vortex each vial for 2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Selection: The solvent that dissolves the compound completely at the highest concentration is a good candidate for your primary solvent.

Q5: The compound is still insoluble at room temperature in my chosen solvent. How can I leverage temperature to improve solubility?

A5: For most solid organic compounds, solubility increases significantly, often exponentially, with temperature[7][8]. The added thermal energy helps overcome the crystal lattice energy of the solute. Studies have shown that for many organic compounds, the solubility can double with a temperature increase of approximately 20°C[7][9][10].

-

Setup: Place your compound in a flask with the chosen solvent and a magnetic stir bar.

-

Heating: Gently warm the mixture on a hot plate with stirring. Increase the temperature in increments of 5-10°C.

-

Observation: Observe the mixture at each temperature increment, allowing time for equilibrium. Note the temperature at which the compound fully dissolves.

-

Caution: Be aware of the solvent's boiling point to avoid evaporation[11]. Also, monitor for any signs of compound degradation (e.g., color change), especially at elevated temperatures.

-

Cooling: Once dissolved, you can often create a temporary supersaturated solution by slowly cooling the mixture back to room temperature. This can be useful for reactions, but be aware that the compound may precipitate over time[12].

Q6: What is a co-solvent system, and how can it be used to dissolve this compound?

A6: A co-solvent is a secondary solvent that is miscible with the primary solvent and is added in a smaller proportion to increase the solubility of a compound[13]. Co-solvents work by altering the overall polarity of the solvent system to create a more favorable environment for the solute[][15][16]. This is a powerful technique when a single solvent is not ideal.

For example, if your reaction must be run in a moderately polar solvent like ethyl acetate but the compound is insoluble, adding a small amount of a stronger, miscible polar solvent like DMSO can achieve dissolution without drastically changing the bulk reaction medium.

Caption: The co-solvency concept.

-

Setup: Suspend the compound in your primary, poorly-solubilizing solvent.

-

Titration: While stirring vigorously, add a strong, miscible co-solvent (e.g., DMSO, DMF) dropwise from a burette or pipette.

-

Observation: Continue adding the co-solvent until the solid completely dissolves.

-

Optimization: Record the volume percentage of the co-solvent required. Use the minimum amount necessary to achieve a clear solution to minimize its impact on your downstream process (e.g., reaction kinetics or crystallization)[16].

Section 4: Special Cases and Considerations

Q7: My compound dissolves in a stock solvent like DMSO, but it precipitates immediately when I add it to an aqueous buffer for my experiment. What is happening and how can I fix it?

A7: This is a common phenomenon known as "crashing out" or precipitation upon dilution[17]. It occurs because while the compound is soluble in the concentrated organic stock solution, its concentration far exceeds its solubility limit in the final, predominantly aqueous medium.

Solutions:

-

Stepwise Dilution: Add the aqueous buffer to the organic stock solution slowly and with vigorous vortexing or stirring. This avoids creating localized areas of high concentration that initiate precipitation[5].

-

Optimize Co-solvent Ratio: Increase the proportion of the organic co-solvent in the final mixture, but be mindful of the tolerance of your experimental system (e.g., cell-based assays are often sensitive to >0.5% DMSO)[5][17].

-

Use Solubility Enhancers: For aqueous applications, consider incorporating excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) into your aqueous medium. These agents can form inclusion complexes or micelles that encapsulate the hydrophobic compound and keep it dispersed[17].

References

- EvitaChem. (n.d.). 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile.

-

Wikipedia. (2023). Cosolvent. Retrieved from [Link]

-

Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

American Chemical Society. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

-

ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

- EvitaChem. (n.d.). 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile.

-

YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

- BenchChem. (n.d.). Overcoming solubility issues of 2-Amino-4,6-dimethylbenzonitrile in organic solvents.

-

LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Vapourtec. (2024). Flow Crystallization | Solubility Control. Retrieved from [Link]

- BenchChem. (n.d.). dealing with poor solubility of 4-Amino-5-methylisophthalonitrile in organic solvents.

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

- BenchChem. (n.d.). Managing poor solubility and instability issues in reactions.

- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of 4'-O-Methylirenolone.

Sources

- 1. evitachem.com [evitachem.com]

- 2. quora.com [quora.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vapourtec.com [vapourtec.com]

- 13. Cosolvent - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

Technical Support Center: Recrystallization of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Welcome to the technical support guide for the purification of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this key synthetic intermediate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of recrystallizing 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile?

The primary objective is purification. As a key intermediate in the synthesis of pharmaceuticals like Ivabradine, the purity of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile is paramount[1]. The synthesis, often a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and phenylacetonitrile, can result in side products and unreacted starting materials[2][3]. Recrystallization is a robust technique designed to separate the desired compound from these impurities by leveraging differences in solubility, ensuring the final product meets the stringent purity requirements for subsequent synthetic steps.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit a specific set of properties tailored to 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile[4][5]:

-

High Solubility at High Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal amount of solvent.

-

Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should drop significantly, forcing it to crystallize out of the solution, while impurities remain dissolved[5][6].

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying phase[4].

-

Inertness: The solvent must not react with the compound. Given the nitrile and alkene functional groups, this is a crucial consideration.

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).

Q3: Based on available data, which solvents are recommended starting points for recrystallizing 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile?

Based on patent literature and general solubility information, ethanol is the most frequently cited and successful solvent for the recrystallization of this compound[1]. It offers a good balance of polarity to dissolve the dimethoxy-substituted aromatic nitrile at elevated temperatures while allowing for good recovery upon cooling.

Other potential solvents and systems to consider, especially if ethanol proves suboptimal for your specific impurity profile, include:

-

Isopropanol: Similar properties to ethanol, but its higher boiling point may alter solubility characteristics.

-

Methanol/Chloroform Mixture: A 1:1 mixture has been successfully used for the recrystallization of a structurally similar compound, trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, suggesting its utility for modulating solvent power[3][7].

-

Ethanol/Water System: If the compound is too soluble in pure ethanol even when cold, the addition of water (an anti-solvent) can be used to decrease its solubility and improve yield.

Solvent Selection and Optimization Guide

The process of selecting a solvent is systematic. The following workflow provides a logical approach to identifying the optimal solvent or solvent system for your sample.

Caption: Workflow for selecting a suitable recrystallization solvent.

Solvent Suitability Summary

The table below summarizes the properties of common laboratory solvents for the recrystallization of 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile, based on literature and chemical principles.

| Solvent | Boiling Point (°C) | Suitability Rationale | Comments |

| Ethanol | 78 | Highly Recommended. Proven effectiveness in literature[1]. Good solubility differential between hot and cold conditions. | The primary choice for initial trials. |

| Isopropanol | 82 | Good Alternative. Similar polarity to ethanol. May offer a slightly different solubility profile. | Useful if yield in ethanol is low. |

| Methanol | 65 | Possible. Lower boiling point makes it easy to remove. May be too soluble. | Often used in mixed systems (e.g., with chloroform or water)[3]. |